![molecular formula C10H12F2N2O B2915839 4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline CAS No. 2197878-06-9](/img/structure/B2915839.png)
4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline
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Description
“4-(2,2-Difluoroethoxy)benzoic acid” is a compound with a molecular weight of 202.16 . It’s a powder stored at room temperature .
Molecular Structure Analysis
The molecular structure of a related compound, “(2,2-Difluoroethoxy)ethene”, has a molecular formula of C4H6F2O and an average mass of 108.087 Da .
Chemical Reactions Analysis
In a study on nucleophilic trifluoromethoxylation, alkyl halides were reacted with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions .
Physical And Chemical Properties Analysis
A related compound, “4-(2,2-Difluoroethoxy)pyridine”, has a molecular weight of 159.13 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 .
Scientific Research Applications
Late-stage Functionalization
This compound can be utilized in late-stage functionalization, a technique that allows for the introduction of functional groups into complex molecules without disrupting their existing framework. This is crucial for the modification of natural products and the optimization of lead compounds in drug discovery .
properties
IUPAC Name |
4-(2,2-difluoroethoxy)-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-9(12)5-15-10-7-3-1-2-4-8(7)13-6-14-10/h6,9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLNBKHHNJGAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline |
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